N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of phenyl and fluorophenyl groups could influence the properties and potential activities of the compound.
Molecular Structure Analysis
The molecular structure would be based on the pyrazolo[3,4-d]pyrimidine core, with phenyl groups attached at the 1 and 4 positions, and a 2-phenylethyl group at the 6 position. The 4-phenyl group is further substituted with a fluorine atom .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the pyrazolo[3,4-d]pyrimidine core and the substituent groups. The phenyl rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the structure of the compound. The presence of the fluorine atom could increase the lipophilicity of the compound .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding in N-Substituted Pyrazolopyrimidines
Research on N-substituted pyrazolopyrimidines, closely related to N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, has focused on understanding their hydrogen bonding properties. This is crucial for applications in molecular design and materials science. For instance, Trilleras et al. (2008) studied various N-substituted pyrazolopyrimidines, revealing their ability to form hydrogen-bonded sheets and frameworks, which are significant for molecular self-assembly processes (Trilleras et al., 2008).
Inhibitors in Cancer and Central Nervous System Disorders
Compounds structurally similar to N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have been investigated as potential inhibitors for treating cancer and central nervous system disorders. Yang et al. (2012) discussed the discovery of N6-phenyl-pyrazolopyrimidine derivatives as novel inhibitors for casein kinase 1, a target in cancer therapy (Yang et al., 2012).
Structural Analysis for Drug Design
The structural analysis of similar compounds is essential in drug design. Trilleras et al. (2009) explored the crystal structure of a related molecule, providing insights into the intramolecular interactions that could be influential in designing new therapeutic agents (Trilleras et al., 2009).
Herbicidal Activity
Luo et al. (2017) investigated pyrazolopyrimidine derivatives for their herbicidal activity, an application that extends beyond human health to agriculture. They found that some derivatives exhibited significant inhibition activities against certain plants (Luo et al., 2017).
Larvicidal Activity in Public Health
Gorle et al. (2016) synthesized pyrimidine derivatives linked with morpholinophenyl and assessed their larvicidal activity. Compounds with specific substitutions showed significant activity, highlighting the potential of these compounds in controlling mosquito-borne diseases (Gorle et al., 2016).
Adenosine Receptor Affinity
Harden et al. (1991) studied pyrazolopyrimidine analogues for their affinity to A1 adenosine receptors, which are relevant in cardiovascular and neurological disorders. Their research aids in understanding the bioactive potential of these compounds (Harden et al., 1991).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-N-(3-fluorophenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6/c26-19-10-7-11-20(16-19)29-23-22-17-28-32(21-12-5-2-6-13-21)24(22)31-25(30-23)27-15-14-18-8-3-1-4-9-18/h1-13,16-17H,14-15H2,(H2,27,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRBTMIMEOKNPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.